(Z)-3-(4-ethoxy-3-methoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core (1H-pyrazole-5-carbohydrazide) substituted with a 4-ethoxy-3-methoxyphenyl group and a 2-hydroxybenzylidene hydrazone moiety. The Z-configuration at the hydrazone double bond (C=N) is critical for its spatial arrangement and intermolecular interactions. Pyrazole-carbohydrazides are of interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-18-9-8-13(10-19(18)27-2)15-11-16(23-22-15)20(26)24-21-12-14-6-4-5-7-17(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCKNATBGLDIP-MTJSOVHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(4-ethoxy-3-methoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with a hydrazone derivative of 2-hydroxybenzylamine, followed by cyclization to form the pyrazole ring. The process may include purification techniques such as column chromatography to isolate the desired product in high purity.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable properties.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 10 μg/mL |
| S. aureus | < 15 μg/mL |
| P. aeruginosa | < 20 μg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly as a COX-2 inhibitor. A comparative study with known COX inhibitors showed promising results, indicating potential use in inflammatory conditions.
Antitumor Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound showed:
| Cancer Cell Line | Inhibition (%) at 50 μM |
|---|---|
| MCF-7 (breast) | 75% |
| HeLa (cervical) | 65% |
| A549 (lung) | 70% |
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and tumorigenesis. Computational studies suggest that it interacts with key proteins involved in these pathways, potentially leading to the inhibition of cell growth and inflammation.
Case Studies and Research Findings
- Antimycobacterial Activity : A study assessed the antimycobacterial properties against Mycobacterium tuberculosis. The compound exhibited MIC values comparable to existing treatments, suggesting potential for further development.
- Binding Affinity Studies : Using UV-vis spectroscopy, researchers evaluated the binding affinity of this compound to target proteins associated with tuberculosis, demonstrating significant interaction that may enhance its therapeutic efficacy.
- Toxicological Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further studies are needed to fully characterize its safety in vivo.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues lie in the substituents on the phenyl and benzylidene groups, as well as the E/Z configuration. Below is a comparative table:
Substituent Impact :
Spectroscopic and Computational Comparisons
Spectroscopic Techniques:
- IR/NMR : The target compound’s hydroxybenzylidene group shows a broad O–H stretch (~3200 cm⁻¹) absent in methoxy-substituted analogues. Aromatic protons in the 6.5–8.5 ppm range (¹H NMR) vary with substituent electronegativity .
- X-Ray Crystallography : SHELXL and WinGX/ORTEP software () confirm the Z-configuration and planar geometry of the target compound. Similar tools were used for E-isomers like (E)-N’-(4-methoxybenzylidene)-5-methyl derivatives .
Computational Studies:
- DFT Calculations : The target compound exhibits a higher HOMO-LUMO gap (4.8 eV) than the 4-methoxybenzylidene analogue (4.2 eV), indicating greater stability .
- Molecular Docking : The hydroxy group in the target compound forms stronger hydrogen bonds (binding energy: −8.9 kcal/mol) with protein targets compared to methoxy (−7.5 kcal/mol) or nitro (−6.2 kcal/mol) derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(4-ethoxy-3-methoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with aldehydes. For example, condensation of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux in ethanol, using catalytic acetic acid to favor the Z-isomer . Yield optimization involves controlling reaction time (12–24 hr), temperature (70–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Purity is enhanced via recrystallization from ethanol-DMF mixtures .
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Methodological Answer : The Z-configuration is validated using:
- X-ray crystallography : Crystallographic data reveal dihedral angles between the pyrazole and benzylidene rings (typically 10–25° for Z-isomers) .
- NMR spectroscopy : Coupling constants (J) between the hydrazone NH and adjacent protons (e.g., 10–12 Hz for Z-isomers) and NOE correlations between the pyrazole C-H and benzylidene aromatic protons .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.5 eV), electrostatic potential maps (showing nucleophilic regions at the hydrazone NH and phenolic OH), and dipole moments (~5–7 Debye) .
- Molecular docking : Dock the compound into target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Key interactions include hydrogen bonds between the hydrazone NH and protein residues (e.g., Arg120 in COX-2) and π-π stacking between the methoxyphenyl group and hydrophobic pockets .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for structural elucidation?
- Methodological Answer :
- IR-NMR cross-validation : IR carbonyl stretches (1650–1680 cm⁻¹ for hydrazone C=O) should align with ¹³C NMR peaks at ~160–165 ppm. Discrepancies arise from tautomerism; stabilize tautomers via low-temperature NMR (e.g., −40°C in DMSO-d₆) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the ethoxy group at m/z 45) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~200–220°C) indicate thermal stability .
- pH-dependent degradation studies : Monitor hydrolysis of the hydrazone bond via HPLC at pH 2–10. Stability peaks at pH 6–7 (t₁/₂ > 48 hr), with rapid degradation in acidic conditions (pH < 3, t₁/₂ ~4 hr) .
Q. What pharmacological assays are used to evaluate its anti-inflammatory or anticonvulsant potential?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
